molecular formula C19H16KO4 B1684088 Warfarine potassique CAS No. 2610-86-8

Warfarine potassique

Numéro de catalogue: B1684088
Numéro CAS: 2610-86-8
Poids moléculaire: 347.4 g/mol
Clé InChI: XWDCXNPCSMIHLY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Warfarine potassique: est un mélange racémique du sel de potassium de la warfarine, un anticoagulant bien connu. Il est largement utilisé dans les domaines médical et vétérinaire pour prévenir la formation de caillots sanguins. La this compound fonctionne en inhibant la synthèse des facteurs de coagulation dépendants de la vitamine K, ce qui en fait un médicament essentiel pour les patients à risque d'événements thromboemboliques.

Applications De Recherche Scientifique

Warfarin potassium has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Warfarin potassium, also known as Potassium warfarin, primarily targets the Vitamin K Epoxide Reductase Complex 1 (VKORC1) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of certain clotting factors in the body .

Mode of Action

Warfarin potassium acts as an antagonist to vitamin K . It inhibits the function of VKORC1, blocking the reduction of vitamin K epoxide to its active form . This inhibition prevents the synthesis of biologically active forms of various clotting factors that are vitamin K-dependent .

Biochemical Pathways

The primary biochemical pathway affected by warfarin potassium is the vitamin K cycle . By inhibiting VKORC1, warfarin potassium disrupts the cycle, leading to a decrease in the concentration of clotting factors II, VII, IX, and X . These factors are essential for blood coagulation, and their reduction results in an anticoagulant effect .

Pharmacokinetics

Warfarin potassium exhibits nearly 100% oral bioavailability . It is extensively metabolized in the liver by several enzymes, including CYP2C9, 2C19, 2C8, 2C18, 1A2, and 3A4 . The elimination of warfarin is almost entirely by metabolism, with a small amount excreted unchanged . Approximately 80% of the total dose is excreted in the urine, with the remaining 20% appearing in the feces . The half-life of R-warfarin is longer than that of S-warfarin .

Result of Action

The primary result of warfarin potassium’s action is a reduction in blood clotting . By inhibiting the synthesis of active clotting factors, warfarin potassium prevents the formation and migration of blood clots . This makes it an effective treatment for conditions like venous thromboembolism, pulmonary embolism, and thromboembolism associated with atrial fibrillation or cardiac valve replacement .

Action Environment

The action of warfarin potassium can be influenced by various environmental factors , including diet, physical condition of the patient, and concomitant medications . For example, foods rich in vitamin K can reduce the effectiveness of warfarin potassium . Additionally, certain medications can interact with warfarin potassium, altering its anticoagulant effect .

Analyse Biochimique

Biochemical Properties

Warfarin potassium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Warfarin potassium is differentially metabolized by a variety of cytochrome P450 enzymes into different hydroxylated metabolites .

Cellular Effects

Warfarin potassium has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Warfarin potassium is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Warfarin potassium change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Warfarin potassium vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Warfarin potassium is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Warfarin potassium is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Warfarin potassium and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Also, the effects of Warfarin potassium can vary greatly depending on the individual’s genetic makeup, overall health, and other factors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La warfarine potassique peut être synthétisée à partir de l'acide warfarique. Le processus implique la dissolution de l'acide warfarique dans un solvant organique polaire, tel que l'éthanol, et sa réaction avec une base volatil comme le bicarbonate de potassium ou le carbonate de potassium à basses températures . Cette méthode garantit la pureté du produit final et empêche la décomposition.

Méthodes de production industrielle: Dans les milieux industriels, la préparation de la this compound suit des principes similaires, mais à plus grande échelle. La réaction est réalisée dans de grands réacteurs avec un contrôle précis de la température et des conditions de solvant pour garantir un rendement et une pureté élevés. Le produit final est séché à basses températures pour éviter la décomposition et maintenir la stabilité .

Analyse Des Réactions Chimiques

Types de réactions: La warfarine potassique subit diverses réactions chimiques, notamment:

    Oxydation: La warfarine peut être oxydée pour former des hydroxywarfarines.

    Réduction: Les réactions de réduction sont moins courantes, mais peuvent se produire dans des conditions spécifiques.

    Substitution: La warfarine peut subir des réactions de substitution, en particulier au niveau du cycle aromatique.

Réactifs et conditions courants:

    Oxydation: Les agents oxydants courants comprennent les enzymes du cytochrome P450 dans les systèmes biologiques.

    Réduction: Les agents réducteurs sont moins fréquemment utilisés, mais peuvent inclure l'hydrogène gazeux en présence d'un catalyseur.

    Substitution: Les réactions de substitution nécessitent souvent des bases ou des acides forts comme catalyseurs.

Principaux produits:

Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique:

Mécanisme d'action

La this compound exerce ses effets en inhibant l'enzyme époxyde réductase de la vitamine K. Cette enzyme est essentielle pour le recyclage de la vitamine K, qui est nécessaire pour la synthèse des facteurs de coagulation II, VII, IX et X. En bloquant cette enzyme, la this compound réduit les niveaux de facteurs de coagulation actifs, empêchant ainsi la formation de caillots sanguins .

Comparaison Avec Des Composés Similaires

Composés similaires:

  • Acénocoumarol
  • Phénprocoumone
  • Fluindione

Comparaison: La warfarine potassique est unique en raison de son utilisation bien établie et des recherches approfondies qui étayent son efficacité et son profil de sécurité. Contrairement à certains anticoagulants plus récents, la this compound nécessite une surveillance régulière des temps de coagulation sanguine (INR) pour garantir l'efficacité thérapeutique et la sécurité. Elle reste un choix privilégié pour de nombreux patients en raison de sa longue histoire d'utilisation et de son efficacité pour prévenir les événements thromboemboliques .

Propriétés

Numéro CAS

2610-86-8

Formule moléculaire

C19H16KO4

Poids moléculaire

347.4 g/mol

Nom IUPAC

potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate

InChI

InChI=1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;

Clé InChI

XWDCXNPCSMIHLY-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[K+]

SMILES canonique

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[K]

Apparence

Solid powder

2610-86-8

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
Aldocumar
Apo-Warfarin
Coumadin
Coumadine
Gen-Warfarin
Marevan
Potassium, Warfarin
Sodium, Warfarin
Tedicumar
Warfant
Warfarin
Warfarin Potassium
Warfarin Sodium

Origine du produit

United States

Synthesis routes and methods I

Procedure details

Illustrative embodiments of the present invention provide a process for preparing APO-II comprising: i. mixing Warfarin acid in isopropanol thereby forming a Warfarin mixture; ii. adding to the Warfarin mixture a potassium base selected from either ii-i) KOH, K2CO3, KHCO3, K3PO4, KOH in water, K2CO3 in water, KHCO3 in water, K3PO4 in water, KOH in ROH, K2CO3 in ROH, KHCO3 in ROH, K3PO4 in ROH, and mixtures thereof, wherein R is selected from the group consisting of H and C1-C4 alkyl, or ii-ii) KOH, K2CO3, KHCO3, K3PO4, KH, KNH2, potassium bis(trimethylsilyl)amide, potassium diisopropylamide and mixtures thereof, thereby forming a potassium Warfarin mixture; iii. heating the potassium Warfarin mixture to a temperature in a range of from about 45° C. to about 80° C. thereby forming a first solution; iv. maintaining the first solution at a pH in a range of from about 7.0 to about 10.0 thereby forming a Warfarin potassium isopropanol solution; v. distilling the Warfarin potassium isopropanol solution thereby forming a concentrated Warfarin potassium isopropanol solution; vi. adding additional isopropanol to the concentrated Warfarin potassium isopropanol solution and distilling further to remove water thereby forming a distilled Warfarin potassium isopropanol solution; vii. distilling the distilled Warfarin potassium isopropanol solution to dryness or near-dryness thereby forming a Warfarin potassium residue; viii. dissolving the Warfarin potassium residue in ethyl acetate thereby forming a Warfarin potassium ethyl acetate solution; ix. stirring the Warfarin potassium ethyl acetate solution at a temperature in a range of from about 5° C. to about 50° C. until precipitation occurs thereby forming a precipitate; and x. isolating the precipitate thereby isolating APO-II.
[Compound]
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C1-C4 alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ii-ii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Name
K3PO4
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
[Compound]
Name
ROH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
[Compound]
Name
ROH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 16
[Compound]
Name
ROH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
Name
K3PO4
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 18
[Compound]
Name
ROH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 19
Name
K3PO4
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 20
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Name
K3PO4
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 23
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 24
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Name
potassium Warfarin

Synthesis routes and methods II

Procedure details

Warfarin potassium salt is prepared by refluxing the pure warfarin acid with an equivalent amount or an excess of potassium carbonate in 2-propanol. The 2-propanol may be anhydrous or may contain about 0.5% to about 10% water, preferably about 1% to about 3% water. The molar ratio of potassium carbonate to warfarin acid is between about 0.9 and about 2, and is preferably between about 1.0 and about 1.3. The reaction may be conducted at a temperature ranging from room temperature to the boiling point of the solvent for a time of from about 1 hour to about 5 hours. Preferably, the reaction is conducted at reflux temperature and the preferred reaction time is from about 2 hours to about 3 hours. The unreacted carbonate is removed by filtration. The warfarin potassium is precipitated and isolated as a pure crystalline solid by filtration and drying.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Warfarin potassium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Warfarin potassium
Reactant of Route 2
Warfarin potassium
Reactant of Route 3
Reactant of Route 3
Warfarin potassium
Reactant of Route 4
Warfarin potassium
Reactant of Route 5
Warfarin potassium
Reactant of Route 6
Reactant of Route 6
Warfarin potassium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.